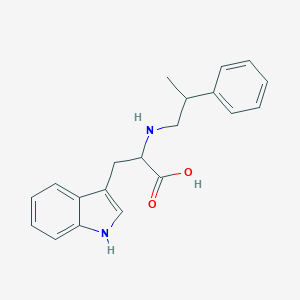![molecular formula C20H26N2O3 B271661 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, also known as GW501516, is a synthetic drug that was developed in the 1990s for its potential use in treating metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance physical performance and endurance. Despite its potential benefits, the use of GW501516 is controversial due to its potential health risks and lack of regulatory approval for human use.
作用机制
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which can improve energy metabolism and reduce lipid accumulation in tissues. Additionally, it can increase the expression of genes involved in mitochondrial biogenesis, which may improve endurance and physical performance.
Biochemical and Physiological Effects:
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in animal models, including increased fatty acid oxidation, improved insulin sensitivity, and decreased inflammation. Additionally, it has been shown to increase endurance and physical performance in mice, rats, and dogs. However, the effects of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in humans are not well understood, and its safety and efficacy have not been established.
实验室实验的优点和局限性
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has several advantages for use in lab experiments, including its ability to activate PPARδ and improve energy metabolism. However, its potential health risks and lack of regulatory approval for human use are significant limitations. Additionally, the use of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide in animal models may not accurately reflect its effects in humans, and further research is needed to establish its safety and efficacy.
未来方向
There are several potential future directions for research on 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide, including its use in treating metabolic and cardiovascular diseases, its potential as a performance-enhancing drug, and its effects on aging and longevity. Additionally, further research is needed to establish its safety and efficacy in humans and to determine the optimal dosing and administration protocols.
合成方法
The synthesis of 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-chloro-2-methoxyphenol with 1-phenylbutylamine to form the intermediate 4-{[(1-phenylbutyl)amino]methyl}-2-methoxyphenol. This intermediate is then reacted with chloroacetyl chloride to form the final product, 2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide.
科学研究应用
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and decrease triglyceride levels in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating cardiovascular disease.
属性
产品名称 |
2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23) |
InChI 键 |
PSZJRTGWXNBCPG-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
规范 SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)


![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
